N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a synthetic compound featuring a quinazolinone core linked to a substituted phenethylamine moiety via a butanamide bridge. Quinazolinone derivatives are well-documented for their diverse pharmacological activities, including kinase inhibition, anticancer properties, and anti-inflammatory effects. This compound’s structure incorporates two methoxy groups at the 3,4-positions of the phenyl ring, which may enhance lipophilicity and modulate receptor binding compared to simpler analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-29-18-10-9-15(14-19(18)30-2)11-12-23-20(26)8-5-13-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,14H,5,8,11-13H2,1-2H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAMCZFLNCAOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a tetrahydroquinazoline core and multiple functional groups that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C30H33N5O6S
- Molecular Weight : 591.68 g/mol
- IUPAC Name : this compound
The presence of methoxy groups and a dioxo moiety is notable for its potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:
- Formation of the Tetrahydroquinazoline Core : This involves cyclization reactions that create the quinazoline structure.
- Introduction of Functional Groups : Methoxy groups are introduced via methylation reactions.
- Final Coupling Reactions : The compound is finalized through amide bond formation with appropriate acylating agents.
Anticancer Properties
Preliminary studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines. The tetrahydroquinazoline framework is known for its bioactivity related to inhibiting specific enzymes or pathways involved in tumor growth and proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 12 | Modulation of signaling pathways |
Enzyme Inhibition
Research has shown that this compound can inhibit certain kinases involved in cancer progression. The specific targets include:
- Cyclin-dependent kinases (CDKs) : Regulate cell cycle progression.
- Mitogen-activated protein kinases (MAPKs) : Involved in cell signaling pathways.
Study 1: Cytotoxicity Assessment
A study published in MDPI assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in MCF-7 and HeLa cells with IC50 values below 15 µM. The study suggested that the compound induces apoptosis through mitochondrial pathways .
Study 2: Mechanistic Insights
Another research article explored the mechanistic insights into the compound's action on A549 cells. It was found that treatment with the compound led to G1 phase arrest and activation of p53 signaling pathways. This indicates its potential as a therapeutic agent targeting lung cancer .
Comparison with Similar Compounds
Hypothesized Pharmacological Differences
Bioavailability : The 3,4-dimethoxyphenylethyl group in the target compound may improve membrane permeability compared to the 2-methoxybenzyl analog due to increased lipophilicity.
Receptor Binding : Bromination at position 6 in the analog could enhance interactions with hydrophobic pockets in enzyme active sites (e.g., kinases), while the target compound’s dimethoxy groups may favor polar interactions.
Metabolic Stability : The ethyl spacer in the target compound might reduce susceptibility to enzymatic cleavage compared to the benzyl-linked analog.
Limitations of Current Data
While structural comparisons are feasible, direct experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) for the target compound and its analogs remain sparse in publicly available literature. The analog 892287-57-9 is primarily documented as a synthetic intermediate without detailed biological studies. Further research is required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
